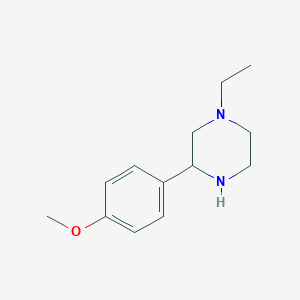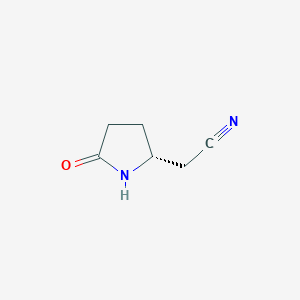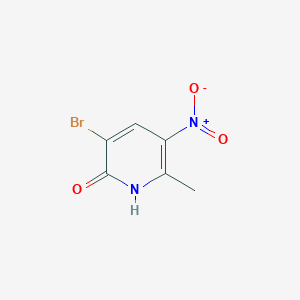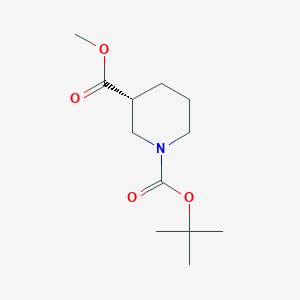
1-Etil-3-(4-metoxifenil)piperazina
Descripción general
Descripción
1-Ethyl-3-(4-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Aplicaciones Científicas De Investigación
1-Ethyl-3-(4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic effects, including its role as a central nervous system stimulant or depressant.
Mecanismo De Acción
Target of Action
Piperazine derivatives are often found in drugs and bioactive molecules due to their wide range of biological and pharmaceutical activity . They are mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
It’s known that the piperazine moiety can form important bonds with target residues, as seen in the co-crystallized aripiprazole, where a bond forms between the tertiary amine of the piperazine and asp116 residue .
Biochemical Pathways
The synthesis of piperazine derivatives often involves various chemical reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Action Environment
The synthesis of piperazine derivatives often involves various conditions that could potentially influence their action .
Análisis Bioquímico
Biochemical Properties
1-Ethyl-3-(4-methoxyphenyl)piperazine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. By inhibiting acetylcholinesterase, 1-Ethyl-3-(4-methoxyphenyl)piperazine increases acetylcholine levels, which can enhance cholinergic transmission and improve cognitive functions . Additionally, it interacts with serotonin receptors, particularly the 5-HT3 receptor, influencing neurotransmitter release and modulating mood and anxiety levels .
Cellular Effects
1-Ethyl-3-(4-methoxyphenyl)piperazine exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can activate downstream signaling pathways, leading to changes in gene expression and neurotransmitter release. This modulation of neurotransmitter levels can impact mood, anxiety, and cognitive functions. Furthermore, 1-Ethyl-3-(4-methoxyphenyl)piperazine has been shown to affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-3-(4-methoxyphenyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This results in increased acetylcholine levels and enhanced cholinergic transmission . Additionally, 1-Ethyl-3-(4-methoxyphenyl)piperazine interacts with serotonin receptors, particularly the 5-HT3 receptor, modulating neurotransmitter release and influencing mood and anxiety levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(4-methoxyphenyl)piperazine can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 1-Ethyl-3-(4-methoxyphenyl)piperazine remains stable under controlled conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to 1-Ethyl-3-(4-methoxyphenyl)piperazine in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Metabolic Pathways
1-Ethyl-3-(4-methoxyphenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 1-Ethyl-3-(4-methoxyphenyl)piperazine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution to target sites . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic effects . Studies have shown that 1-Ethyl-3-(4-methoxyphenyl)piperazine can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(4-methoxyphenyl)piperazine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of 1-Ethyl-3-(4-methoxyphenyl)piperazine is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethyl-3-(4-methoxyphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperazine with 4-methoxybenzyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of 1-ethyl-3-(4-methoxyphenyl)piperazine often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), organic solvents like dichloromethane (CH₂Cl₂) or toluene (C₇H₈)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or other aromatic rings.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the ethyl group, which may affect its pharmacological properties.
1-Ethylpiperazine: Lacks the 4-methoxyphenyl group, which may result in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, which can significantly alter its chemical and biological properties.
Uniqueness
1-Ethyl-3-(4-methoxyphenyl)piperazine is unique due to the presence of both the ethyl and 4-methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as an enzyme inhibitor or therapeutic agent compared to similar compounds.
Propiedades
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-15-9-8-14-13(10-15)11-4-6-12(16-2)7-5-11/h4-7,13-14H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOWRQXCEKRNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[N-(prop-2-yn-1-yl)acetamido]benzoic acid](/img/structure/B1453697.png)

![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)
![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)
![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)


![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

